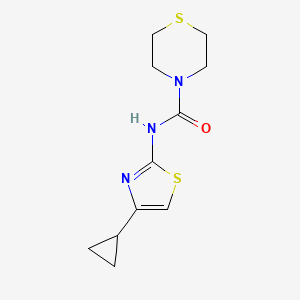
N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the checkpoint kinase 1 (Chk1) enzyme, which plays a crucial role in the DNA damage response pathway.
科学的研究の応用
N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy by inhibiting the Chk1 enzyme. This leads to increased DNA damage and cell death in cancer cells. N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide has also been shown to inhibit the growth of several types of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer.
作用機序
N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide inhibits the Chk1 enzyme, which is a key regulator of the DNA damage response pathway. Chk1 plays a crucial role in repairing damaged DNA and preventing the replication of damaged DNA. Inhibition of Chk1 leads to increased DNA damage and cell death in cancer cells. N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide has been shown to selectively inhibit Chk1 without affecting other kinases in the same pathway.
Biochemical and Physiological Effects:
N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. In addition, N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, it has not been reported to have any significant effects on normal cells.
実験室実験の利点と制限
N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of Chk1, which makes it a valuable tool for studying the DNA damage response pathway. It has also been shown to be effective in inhibiting the growth of several types of cancer cells in vitro and in vivo. However, there are some limitations to using N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its inhibitory effect. In addition, it has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide. One area of research is the development of more potent and selective Chk1 inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Chk1 inhibitors. This could help to identify patients who are most likely to benefit from Chk1 inhibitor therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide in cancer treatment.
合成法
N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method has been described in detail in several research articles, and it involves the use of thiomorpholine and cyclopropyl isothiocyanate as starting materials. The final product is obtained after several purification steps, including column chromatography and recrystallization.
特性
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS2/c15-11(14-3-5-16-6-4-14)13-10-12-9(7-17-10)8-1-2-8/h7-8H,1-6H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHNRUCMTMFZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

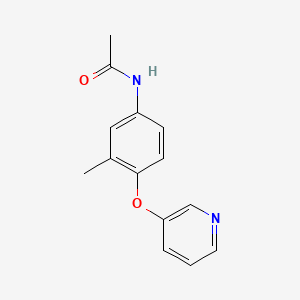
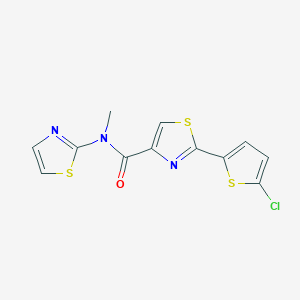
![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)
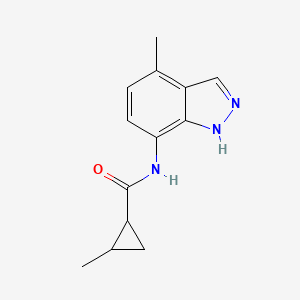
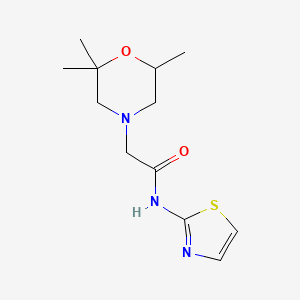
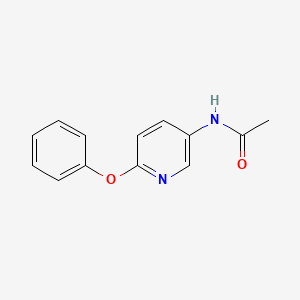
![3-[(5-propyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7531261.png)
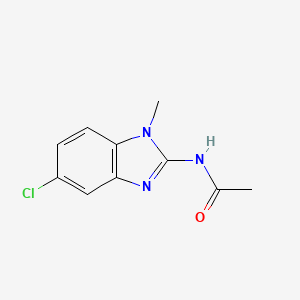
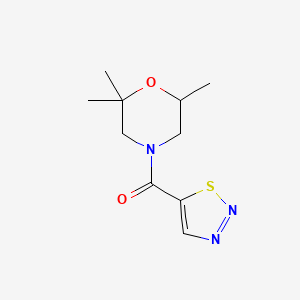
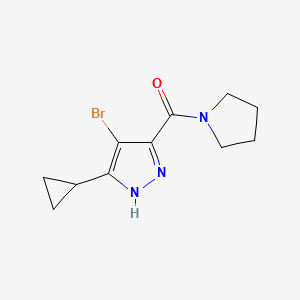
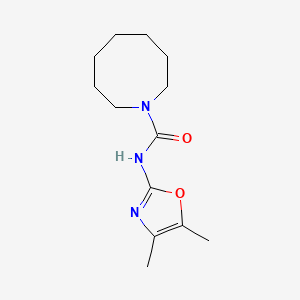
![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)
![5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7531318.png)
![N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)